(-)-alpha-Himachalene

Description

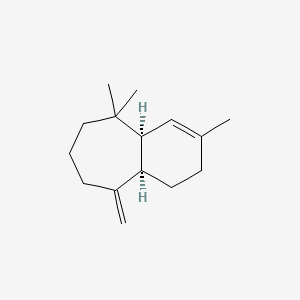

Structure

2D Structure

3D Structure

Properties

CAS No. |

3853-83-6 |

|---|---|

Molecular Formula |

C15H24 |

Molecular Weight |

204.35 g/mol |

IUPAC Name |

(4aS,9aR)-3,5,5-trimethyl-9-methylidene-2,4a,6,7,8,9a-hexahydro-1H-benzo[7]annulene |

InChI |

InChI=1S/C15H24/c1-11-7-8-13-12(2)6-5-9-15(3,4)14(13)10-11/h10,13-14H,2,5-9H2,1,3-4H3/t13-,14-/m0/s1 |

InChI Key |

ZJSIKVDEOWWVEH-KBPBESRZSA-N |

SMILES |

CC1=CC2C(CC1)C(=C)CCCC2(C)C |

Isomeric SMILES |

CC1=C[C@H]2[C@@H](CC1)C(=C)CCCC2(C)C |

Canonical SMILES |

CC1=CC2C(CC1)C(=C)CCCC2(C)C |

Other CAS No. |

3853-83-6 |

Origin of Product |

United States |

Foundational & Exploratory

The Biosynthesis of (-)-α-Himachalene in Plants: A Technical Guide for Researchers

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

(-)-α-Himachalene is a bicyclic sesquiterpenoid of significant interest due to its aromatic properties and potential pharmacological activities. As a major constituent of the essential oils of various plants, particularly those of the Cedrus genus (e.g., Cedrus deodara and Cedrus atlantica), understanding its biosynthesis is crucial for metabolic engineering and the development of sustainable production platforms. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of (-)-α-Himachalene in plants, from its universal precursors to the final cyclization steps. It includes detailed experimental protocols for key research methodologies and presents quantitative data on its natural abundance. Visual diagrams generated using the DOT language are provided to illustrate the biochemical pathways and experimental workflows.

Introduction to (-)-α-Himachalene and Sesquiterpene Biosynthesis

(-)-α-Himachalene belongs to the vast class of plant secondary metabolites known as terpenoids, specifically the C15 sesquiterpenes. These compounds are biosynthesized from the precursor farnesyl pyrophosphate (FPP). The immense structural diversity of sesquiterpenes arises from the activity of a large family of enzymes called terpene synthases (TPSs), which catalyze the complex cyclization of the linear FPP molecule. The specific stereochemical control exerted by each TPS determines the final product, such as (-)-α-Himachalene.

The Biosynthetic Pathway of (-)-α-Himachalene

The biosynthesis of (-)-α-Himachalene in plants can be divided into two main stages: the formation of the universal C15 precursor, farnesyl pyrophosphate (FPP), and the subsequent cyclization of FPP to form the himachalene skeleton.

Formation of Farnesyl Pyrophosphate (FPP)

FPP is synthesized via the mevalonate (MVA) pathway in the cytosol and the methylerythritol phosphate (MEP) pathway in the plastids. Both pathways produce the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP).

-

Mevalonate (MVA) Pathway: Primarily operates in the cytosol and is responsible for the biosynthesis of sesquiterpenes, triterpenes, and sterols.

-

Methylerythritol Phosphate (MEP) Pathway: Located in the plastids and is the source of monoterpenes, diterpenes, and carotenoids.

Geranyl pyrophosphate (GPP) synthase catalyzes the condensation of one molecule of IPP and one molecule of DMAPP to form the C10 precursor, geranyl pyrophosphate (GPP). Subsequently, farnesyl pyrophosphate synthase (FPPS) adds another molecule of IPP to GPP to yield the C15 precursor, farnesyl pyrophosphate (FPP).

Cyclization of FPP to (-)-α-Himachalene

The final and committing step in the biosynthesis of (-)-α-Himachalene is the cyclization of FPP, catalyzed by a specific (-)-α-Himachalene synthase. While the dedicated plant enzyme has yet to be fully characterized, the general mechanism is believed to proceed through a series of carbocationic intermediates. The proposed cyclization cascade is as follows:

-

Ionization of FPP: The reaction is initiated by the removal of the pyrophosphate group from FPP, generating a farnesyl carbocation.

-

Initial Cyclization: The farnesyl carbocation undergoes an intramolecular cyclization to form a ten-membered ring intermediate.

-

Secondary Cyclization and Rearrangements: A second cyclization event, followed by a series of hydride shifts and rearrangements, leads to the formation of the characteristic himachalane bicyclic skeleton.

-

Deprotonation: The final step involves the stereospecific deprotonation of a carbocationic intermediate to yield the stable (-)-α-Himachalene.

Quantitative Data on (-)-α-Himachalene Content in Plants

The concentration of (-)-α-Himachalene varies significantly depending on the plant species, tissue type, and environmental conditions. The most prominent sources are the essential oils of cedarwood trees.

| Plant Species | Plant Part | (-)-α-Himachalene Content (%) | Reference |

| Cedrus deodara | Wood | 12.5 - 30.83 | [1][2] |

| Cedrus atlantica | Wood | Major Component | [3] |

Note: The table summarizes representative data. Actual concentrations can vary.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of (-)-α-Himachalene biosynthesis.

Gene Cloning of a Putative (-)-α-Himachalene Synthase

Objective: To isolate the full-length cDNA of a candidate (-)-α-Himachalene synthase gene from a source plant (e.g., Cedrus deodara).

Methodology:

-

RNA Extraction: Total RNA is extracted from a tissue known to produce high levels of α-himachalene (e.g., young xylem of C. deodara) using a suitable RNA extraction kit.

-

cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase and an oligo(dT) primer.

-

Degenerate PCR: Degenerate primers are designed based on conserved motifs of known sesquiterpene synthases. These primers are used to amplify a partial fragment of the putative himachalene synthase gene.

-

RACE (Rapid Amplification of cDNA Ends): 5' and 3' RACE are performed using gene-specific primers designed from the partial fragment sequence to obtain the full-length cDNA sequence.

-

Full-Length cDNA Amplification: Once the full-length sequence is known, specific primers are designed to amplify the complete open reading frame (ORF) from the cDNA library.

-

Cloning and Sequencing: The amplified full-length ORF is cloned into a suitable vector (e.g., pGEM-T Easy) and sequenced to confirm its identity.

Heterologous Expression and Purification of Recombinant Enzyme

Objective: To produce a sufficient amount of the putative (-)-α-Himachalene synthase for functional characterization.

Methodology:

-

Vector Construction: The full-length ORF of the candidate gene is subcloned into an expression vector (e.g., pET-28a) that allows for the production of a tagged recombinant protein (e.g., with a His-tag).

-

Transformation: The expression vector is transformed into a suitable bacterial host strain (e.g., E. coli BL21(DE3)).

-

Protein Expression: The bacterial culture is grown to an optimal density, and protein expression is induced (e.g., with IPTG).

-

Cell Lysis: The bacterial cells are harvested and lysed to release the recombinant protein.

-

Protein Purification: The tagged recombinant protein is purified from the crude cell lysate using affinity chromatography (e.g., Ni-NTA agarose for His-tagged proteins).

-

Purity Assessment: The purity of the recombinant protein is assessed by SDS-PAGE.

In Vitro Enzyme Assay and Product Identification

Objective: To determine the enzymatic activity of the recombinant protein and identify the reaction products.

Methodology:

-

Enzyme Reaction: The purified recombinant protein is incubated with the substrate, farnesyl pyrophosphate (FPP), in a suitable reaction buffer containing a divalent cation (e.g., MgCl₂).

-

Product Extraction: The reaction products are extracted from the aqueous reaction mixture using an organic solvent (e.g., hexane or pentane).

-

GC-MS Analysis: The extracted products are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).

-

Product Identification: The mass spectrum and retention time of the enzymatic product are compared with those of an authentic (-)-α-Himachalene standard to confirm its identity.

Visualizations

The following diagrams illustrate the key pathways and workflows described in this guide.

Caption: Biosynthesis pathway of this compound from IPP and DMAPP.

Caption: Experimental workflow for identifying and characterizing a this compound synthase.

Conclusion and Future Perspectives

The biosynthesis of (-)-α-Himachalene in plants follows the general pathway of sesquiterpene production, culminating in a specific cyclization reaction catalyzed by a dedicated terpene synthase. While the precise enzyme and its mechanism in plants like Cedrus species are yet to be fully elucidated, the methodologies outlined in this guide provide a clear roadmap for future research. The identification and characterization of the (-)-α-Himachalene synthase gene will be a critical step towards the metabolic engineering of this valuable natural product in microbial or plant-based systems, enabling sustainable and scalable production for various applications. Future research should focus on the transcriptomic and proteomic analysis of high-producing plant tissues to identify candidate TPS genes and subsequently validate their function through heterologous expression and in vitro assays.

References

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of (-)-alpha-Himachalene

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-alpha-Himachalene, a naturally occurring bicyclic sesquiterpene, is a significant constituent of the essential oils derived from various species of the Cedrus genus, commonly known as cedarwood oil. Its intricate chemical architecture, characterized by a unique fused ring system and specific stereochemistry, has garnered considerable interest in the fields of natural product chemistry, organic synthesis, and pharmacology. This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and physicochemical properties of this compound. It details the experimental protocols for its isolation and structural elucidation, including spectroscopic analysis. Furthermore, a representative total synthesis and its biosynthetic pathway are discussed to provide a complete chemical and biological context for this important natural product.

Chemical Structure and Physicochemical Properties

This compound is a sesquiterpene hydrocarbon with the molecular formula C₁₅H₂₄ and a molecular weight of 204.35 g/mol [1]. Its structure features a bicyclo[5.4.0]undecane core, which consists of a fused seven-membered ring and a six-membered ring.

IUPAC Name: (4aS,9aR)-3,5,5-trimethyl-9-methylidene-2,4a,6,7,8,9a-hexahydro-1H-benzo[2]annulene

CAS Number: 3853-83-6

Key Structural Features:

-

A bicyclic system composed of a cycloheptene and a cyclohexene ring.

-

Three chiral centers leading to stereoisomerism.

-

An exocyclic methylene group.

-

Three methyl groups, two of which are geminal.

Stereochemistry

The absolute configuration of the naturally occurring this compound has been determined as (1R,6S) or, using the IUPAC naming convention for fused ring systems, (4aS,9aR). The stereochemistry is crucial for its biological activity and chemical reactivity. The enantiomeric form, (+)-alpha-Himachalene, and other diastereomers also exist. The specific stereoisomer produced in nature is dictated by the stereochemical control of the terpene synthase enzymes involved in its biosynthesis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₂₄ | [1] |

| Molecular Weight | 204.35 g/mol | [1] |

| Appearance | Colorless oil | |

| Optical Rotation ([α]D) | Specific rotation values are reported, confirming its chiral nature. The negative sign indicates levorotatory properties. | |

| Boiling Point | Approximately 268-269 °C at 760 mmHg (estimated) | |

| Solubility | Soluble in organic solvents like alcohol; insoluble in water. |

Spectroscopic Data for Structural Elucidation

The structure of this compound has been unequivocally established through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

NMR Spectroscopy

¹H and ¹³C NMR spectroscopy are instrumental in determining the carbon skeleton and the chemical environment of each proton and carbon atom.

¹H NMR Spectral Data (Typical values in CDCl₃):

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | ~5.3-5.4 | m | |

| H-11a | ~4.7 | s | |

| H-11b | ~4.6 | s | |

| H-1 | ~2.8 | m | |

| H-4, H-5, H-8, H-9 | ~1.2-2.2 | m | |

| Me-12 | ~1.6 | s | |

| Me-13 | ~1.0 | s | |

| Me-14 | ~0.9 | s | |

| Me-15 | ~1.7 | s |

¹³C NMR Spectral Data (Typical values in CDCl₃):

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-10 | ~150 |

| C-7 | ~148 |

| C-6 | ~134 |

| C-2 | ~123 |

| C-11 | ~110 |

| C-1 | ~48 |

| C-3 | ~40 |

| C-5 | ~38 |

| C-9 | ~37 |

| C-4 | ~32 |

| C-8 | ~28 |

| C-13 | ~27 |

| C-14 | ~25 |

| C-12 | ~24 |

| C-15 | ~23 |

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern, which serves as a fingerprint for the himachalane skeleton.

Key Mass Spectral Fragments (m/z): 204 (M+), 189, 161, 134, 119, 105, 93, 91, 79.

Experimental Protocols

Isolation and Purification of this compound from Cedrus atlantica Essential Oil

Objective: To isolate and purify this compound from the essential oil of Cedrus atlantica.

Materials:

-

Essential oil of Cedrus atlantica

-

Silica gel (for column chromatography)

-

Hexane (analytical grade)

-

Rotary evaporator

-

Glass column for chromatography

-

Fraction collector

-

GC-MS for analysis

Procedure:

-

Fractional Distillation (Optional): The crude essential oil can be subjected to fractional distillation under reduced pressure to enrich the sesquiterpene hydrocarbon fraction.

-

Column Chromatography: a. A glass column is packed with silica gel using hexane as the slurry solvent. b. A concentrated sample of the essential oil (or the enriched fraction) is loaded onto the top of the column. c. The column is eluted with hexane. Due to the nonpolar nature of himachalene, it will elute relatively quickly. d. Fractions are collected using a fraction collector.

-

Analysis and Pooling: a. Each fraction is analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to determine its composition. b. Fractions containing pure this compound (typically identified by its retention time and mass spectrum) are pooled together.

-

Solvent Removal: The solvent from the pooled fractions is removed under reduced pressure using a rotary evaporator to yield pure this compound.

Structural Elucidation Workflow

The following diagram illustrates the logical workflow for the structural elucidation of this compound.

Caption: Workflow for the structural elucidation of this compound.

Total Synthesis of this compound

The total synthesis of himachalenes has been a subject of interest for organic chemists to confirm the proposed structure and to develop routes for the synthesis of its analogs. One of the notable approaches involves an intramolecular Diels-Alder reaction. A simplified, representative retrosynthetic analysis is presented below.

Caption: A simplified retrosynthetic analysis of this compound.

One synthetic approach starts from readily available chiral precursors to establish the desired stereochemistry. Key steps often include the construction of the seven-membered ring and the introduction of the methyl and exocyclic methylene groups with stereocontrol. For instance, some syntheses utilize chiral pool starting materials like (R)-carvone or employ asymmetric reactions to set the stereocenters.

Biosynthesis of this compound

Sesquiterpenes, including this compound, are biosynthesized from farnesyl pyrophosphate (FPP). FPP itself is derived from the isoprenoid pathway. The key step in the formation of the himachalene skeleton is the enzyme-catalyzed cyclization of FPP.

The diagram below illustrates the general biosynthetic pathway leading to the precursor of himachalenes.

Caption: Biosynthetic pathway from IPP and DMAPP to this compound.

The enzyme himachalene synthase catalyzes the complex cyclization cascade of FPP, leading to the formation of the characteristic bicyclic skeleton of himachalenes. The stereochemical outcome of this reaction is strictly controlled by the enzyme's active site.

Conclusion

This compound is a fascinating natural product with a well-defined chemical structure and stereochemistry. Its isolation from natural sources, characterization by modern spectroscopic methods, and the challenges of its total synthesis have provided valuable insights for organic chemists. Furthermore, understanding its biosynthesis opens up possibilities for biotechnological production. For researchers in drug development, the unique scaffold of himachalene and its derivatives presents a promising starting point for the design and synthesis of novel therapeutic agents. This guide provides a foundational understanding for further research and development involving this important sesquiterpene.

References

Spectroscopic Profile of (-)-α-Himachalene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for (-)-α-Himachalene, a naturally occurring bicyclic sesquiterpene hydrocarbon. Found predominantly in the essential oils of various Cedrus species, this compound is of significant interest for its potential biological activities.[1] This document compiles its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presents detailed experimental protocols, and illustrates the analytical workflow.

Molecular Structure and Properties

-

Systematic Name: (4aS,9aR)-3,5,5-trimethyl-9-methylidene-2,4a,6,7,8,9a-hexahydro-1H-benzo[1]annulene[2]

-

Molecular Formula: C₁₅H₂₄[2]

-

Molecular Weight: 204.35 g/mol [2]

-

CAS Number: 3853-83-6[2]

Spectroscopic Data

The structural elucidation of (-)-α-Himachalene relies on a combination of spectroscopic techniques. The following sections summarize the key data obtained from NMR, IR, and MS analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the complete structural analysis and assignment of proton and carbon signals in (-)-α-Himachalene.[1] While a complete, publicly available, and fully assigned high-resolution dataset is scarce, the following tables present representative ¹H and ¹³C NMR data compiled from literature and spectral databases for the himachalene scaffold. Chemical shifts can vary slightly based on solvent, concentration, and instrument frequency.

Table 1: ¹H NMR Spectroscopic Data for α-Himachalene

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Notes |

| Methyl Protons (3x) | 0.66 - 1.01 | Multiple Signals | Typically singlets or doublets for the three methyl groups. |

| Vinylic Methyl Protons | ~1.67 | Singlet (broad) | Methyl group attached to a double bond.[3] |

| Aliphatic Protons | 1.20 - 2.76 | Multiplet | Complex region with overlapping signals from methylene (CH₂) and methine (CH) protons in the bicyclic system.[3] |

| Olefinic Proton | ~5.40 | Singlet (broad) | Proton on the endocyclic double bond.[3] |

| Exocyclic Olefinic Protons | Not specified | Singlets | Two distinct signals are expected for the =CH₂ protons. |

Table 2: ¹³C NMR Spectroscopic Data for α-Himachalene

| Carbon Type | Chemical Shift (δ) ppm Range | Notes |

| sp³ Carbons | ||

| Methyl (CH₃) | 14 - 30 | Signals for the three methyl groups. |

| Methylene (CH₂) | 20 - 45 | Multiple signals for the CH₂ groups in the rings. |

| Methine (CH) | 30 - 55 | Signals for the CH groups in the rings. |

| Quaternary (C) | 30 - 45 | Signal for the quaternary carbon atom. |

| sp² Carbons | ||

| Olefinic (C=C) | 100 - 150 | Four signals are expected for the two double bonds. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in (-)-α-Himachalene, primarily the different types of C-H bonds associated with its alkane and alkene moieties.

Table 3: IR Absorption Data for α-Himachalene

| Vibrational Mode | Wavenumber (cm⁻¹) |

| C-H Stretch (Alkenyl) | ~3070 - 3010 |

| C-H Stretch (Alkyl) | ~2960 - 2850 |

| C=C Stretch | ~1650 |

| C-H Bend (Alkyl) | ~1450, ~1370 |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and characteristic fragmentation patterns that serve as a fingerprint for identification. Gas Chromatography-Mass Spectrometry (GC-MS) is the most common method for analyzing volatile sesquiterpenes.[1]

Table 4: Mass Spectrometry Data for α-Himachalene

| m/z (Mass-to-Charge Ratio) | Relative Intensity (%) | Proposed Fragment |

| 204 | Low | [M]⁺ (Molecular Ion) |

| 189 | Moderate | [M - CH₃]⁺ |

| 161 | Moderate | [M - C₃H₇]⁺ |

| 119 | 68 | Characteristic Fragment |

| 105 | 53 | Characteristic Fragment |

| 93 | 100 | Base Peak |

| 79 | 56 | Characteristic Fragment |

| 41 | 61 | Characteristic Fragment |

Note: Relative intensities are based on data from MassBank of North America (MoNA)[2].

Experimental Protocols

The following are detailed methodologies for the key experiments used to obtain the spectroscopic data for a sesquiterpene like (-)-α-Himachalene.

Sample Preparation

(-)-α-Himachalene is typically isolated from the essential oil of plant material (e.g., Cedrus deodara) via hydrodistillation or steam distillation, followed by chromatographic purification (e.g., column chromatography on silica gel). The purified compound should be a clear, colorless oil. For analysis, the sample must be free of solvent and other impurities.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-10 mg of purified (-)-α-Himachalene in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: spectral width of 12-16 ppm, 30° pulse width, relaxation delay of 1-2 seconds, and acquisition of 16-32 scans.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: spectral width of 200-240 ppm, 30° pulse width, relaxation delay of 2-5 seconds, and acquisition of 1024 or more scans to achieve adequate signal-to-noise.

-

-

2D NMR Experiments (for full assignment):

-

COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate proton signals with their directly attached carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, crucial for connecting structural fragments.

-

-

Processing: Process the acquired Free Induction Decays (FIDs) with an appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the TMS signal (δ 0.00 ppm for ¹H and ¹³C).

IR Spectroscopy Protocol

-

Sample Preparation: As (-)-α-Himachalene is an oil, a thin film method is ideal. Place a small drop of the neat oil between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. Gently press the plates together to form a thin, uniform film.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the clean, empty salt plates.

-

Place the sample-loaded plates in the spectrometer's sample holder.

-

Acquire the sample spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

-

Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

-

Sample Preparation: Prepare a dilute solution of (-)-α-Himachalene (e.g., 100 µg/mL) in a volatile organic solvent such as hexane or ethyl acetate.

-

Instrumentation: Use a gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

-

GC Conditions:

-

Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250°C.

-

Column: A non-polar capillary column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Oven Temperature Program: An initial temperature of 60°C held for 2 minutes, then ramped at 5-10°C/min to a final temperature of 280°C, held for 5-10 minutes.

-

-

MS Conditions:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Ion Trap.

-

Scan Range: m/z 40-400.

-

Source Temperature: ~230°C.

-

-

Data Analysis: Identify the peak corresponding to (-)-α-Himachalene by its retention time. Analyze the corresponding mass spectrum, identifying the molecular ion and key fragment ions. Compare the obtained spectrum with library data (e.g., NIST, Wiley) for confirmation.

Analytical Workflow Visualization

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of a natural product like (-)-α-Himachalene.

Caption: Logical workflow for the spectroscopic analysis of (-)-α-Himachalene.

References

An In-depth Technical Guide to (-)-alpha-Himachalene: Physical, Chemical, and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-alpha-Himachalene, a naturally occurring bicyclic sesquiterterpene, is a significant constituent of the essential oils of various plants, most notably the Himalayan cedar (Cedrus deodara)[1]. This document provides a comprehensive overview of the physical, chemical, and biological properties of this compound. It includes a detailed summary of its physicochemical characteristics, spectroscopic data, and established chemical reactivity. Furthermore, this guide delves into its notable biological activities, including its anti-inflammatory and antimicrobial properties, and proposes potential mechanisms of action. Detailed experimental protocols for its isolation and chemical modification are also provided to support further research and development.

Physical and Chemical Properties

This compound is a volatile organic compound with a characteristic woody aroma. Its core chemical structure consists of a fused bicyclo[5.4.0]undecane skeleton.

Physicochemical Data

A summary of the key physical and chemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₂₄ | [1][2] |

| Molecular Weight | 204.35 g/mol | [1][2] |

| CAS Number | 3853-83-6 | [2] |

| IUPAC Name | (4aS,9aR)-3,5,5-trimethyl-9-methylidene-2,4a,6,7,8,9a-hexahydro-1H-benzo[3]annulene | [2] |

| Boiling Point | 268.00 to 269.00 °C @ 760.00 mm Hg (est.) | [4][5] |

| Density | 0.939 kg/m ³ @ 20°C | [6] |

| Refractive Index | 1.5133 ± 0.0003 (20 °C) (for Himalayan Cedarwood Oil) | [7] |

| Optical Rotation, [α]D | Not explicitly found for this compound | |

| XLogP3-AA | 4.5 | [2][8] |

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques.

1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides characteristic signals for the methyl, methylene, and methine protons within the bicyclic structure.

-

¹³C NMR: The carbon NMR spectrum shows distinct signals for the 15 carbon atoms, including those in the sp² hybridized double bonds and the sp³ hybridized ring system[9].

1.2.2. Mass Spectrometry (MS)

Gas chromatography-mass spectrometry (GC-MS) is commonly used for the identification of this compound in essential oil mixtures[1][10]. The mass spectrum is characterized by a molecular ion peak [M]⁺ at m/z 204 and a fragmentation pattern that is indicative of the himachalane skeleton[2]. Key fragment ions are observed at m/z 93 (base peak), 119, 41, 79, and 105[2].

Chemical Reactivity

The chemical reactivity of this compound is primarily dictated by the presence of its double bonds, which are susceptible to various addition and oxidation reactions.

Epoxidation

The double bonds in this compound can be selectively epoxidized to form himachalene epoxides. This reaction can be carried out using various epoxidizing agents, such as meta-chloroperoxybenzoic acid (m-CPBA).

Diels-Alder Reactions

As a diene, this compound can participate in Diels-Alder reactions, leading to the formation of more complex polycyclic structures.

Experimental Protocols

Isolation of this compound from Cedrus deodara

A common method for the isolation of this compound involves the hydrodistillation of cedarwood oil followed by chromatographic separation.

3.1.1. Hydrodistillation

-

The wood of Cedrus deodara is chipped or powdered to increase the surface area.

-

The plant material is placed in a distillation apparatus with water.

-

The mixture is heated to boiling, and the steam, carrying the volatile essential oils, is passed through a condenser.

-

The condensed mixture of oil and water is collected, and the essential oil, being less dense, is separated from the aqueous layer.

3.1.2. Column Chromatography

-

A glass column is packed with silica gel as the stationary phase, using a non-polar solvent such as hexane to create a slurry.

-

The crude essential oil is loaded onto the top of the column.

-

A non-polar solvent (e.g., hexane) is used as the mobile phase to elute the non-polar compounds first.

-

Fractions are collected sequentially and analyzed by Thin Layer Chromatography (TLC) or GC-MS to identify the fractions containing this compound.

-

Fractions rich in this compound are combined and the solvent is evaporated to yield the purified compound.

Epoxidation of this compound

-

Dissolve the purified this compound in a suitable solvent, such as dichloromethane.

-

Add an equimolar amount of an epoxidizing agent (e.g., m-CPBA) to the solution at room temperature.

-

Stir the reaction mixture until completion, monitoring the progress by TLC.

-

Upon completion, the reaction mixture is worked up by washing with a sodium bicarbonate solution to remove excess acid.

-

The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The resulting epoxide can be further purified by column chromatography.

Biological Activities and Signaling Pathways

This compound has demonstrated a range of biological activities, with its anti-inflammatory and antimicrobial properties being of particular interest.

Anti-inflammatory Activity

Several studies have indicated that sesquiterpenes, including compounds structurally related to this compound, possess anti-inflammatory effects. A plausible mechanism for this activity is the modulation of key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway.

4.1.1. Proposed Anti-inflammatory Signaling Pathway

Inflammatory stimuli, such as lipopolysaccharide (LPS), can activate the NF-κB signaling cascade. This typically involves the phosphorylation and subsequent degradation of the inhibitory protein IκBα, allowing the p65 subunit of NF-κB to translocate to the nucleus. In the nucleus, p65 initiates the transcription of pro-inflammatory cytokines like TNF-α and IL-6. It is proposed that this compound may inhibit this pathway by preventing the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and reducing the production of inflammatory mediators[11][12][13][14][15][16].

Antimicrobial Activity

This compound has shown activity against various microorganisms, including the bacterium Staphylococcus aureus. The precise mechanism of action is not fully elucidated but is thought to involve the disruption of bacterial cell membrane integrity and the inhibition of key virulence factors.

4.2.1. Proposed Antimicrobial Mechanism of Action Workflow

One of the key virulence factors of S. aureus is alpha-hemolysin (Hla), a pore-forming toxin that damages host cell membranes[17][18][19][20][21]. It is hypothesized that this compound may interfere with the production or activity of Hla, thereby reducing the bacterium's ability to cause cell lysis and tissue damage.

Conclusion

This compound is a readily available natural product with a well-defined chemical structure and a range of interesting biological activities. Its anti-inflammatory and antimicrobial properties, coupled with its potential for chemical modification, make it a promising lead compound for the development of new therapeutic agents. Further research is warranted to fully elucidate its mechanisms of action and to explore its full therapeutic potential. This guide provides a solid foundation of its known properties and methodologies to facilitate such future investigations.

References

- 1. phcogres.com [phcogres.com]

- 2. This compound | C15H24 | CID 11830551 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. alpha-himachalene, 3853-83-6 [thegoodscentscompany.com]

- 5. alpha-himachalene [flavscents.com]

- 6. researchgate.net [researchgate.net]

- 7. funyu-store.b-cdn.net [funyu-store.b-cdn.net]

- 8. alpha-Himachalene | C15H24 | CID 520909 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Anti-inflammatory effects of α-humulene on the release of pro-inflammatory cytokines in lipopolysaccharide-induced THP-1 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Effect of alpha-pinene on nuclear translocation of NF-kappa B in THP-1 cells [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Positive and negative signaling components involved in TNFalpha-induced NF-kappaB activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Effects of Canonical NF-κB Signaling Pathway on the Proliferation and Odonto/Osteogenic Differentiation of Human Stem Cells from Apical Papilla - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | Chalcone Attenuates Staphylococcus aureus Virulence by Targeting Sortase A and Alpha-Hemolysin [frontiersin.org]

- 18. Role of Staphylococcus aureus alpha-hemolysin in disease | Juliane Bubeck-Wardenburg Lab | Washington University in St. Louis [bubeckwardenburglab.wustl.edu]

- 19. Staphylococcus aureus α-Hemolysin Activates the NLRP3-Inflammasome in Human and Mouse Monocytic Cells | PLOS One [journals.plos.org]

- 20. researchgate.net [researchgate.net]

- 21. Staphylococcus aureus-Derived α-Hemolysin Evokes Generation of Specialized Pro-resolving Mediators Promoting Inflammation Resolution - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to (-)-α-Himachalene Derivatives and Analogues for Researchers and Drug Development Professionals

Introduction

(-)-α-Himachalene, a bicyclic sesquiterpene predominantly found in the essential oils of cedar trees, has emerged as a promising scaffold for the development of novel therapeutic agents. Its unique three-dimensional structure provides a versatile backbone for the synthesis of a wide array of derivatives and analogues. This technical guide offers a comprehensive overview of the synthesis, biological activities, and mechanisms of action of (-)-α-Himachalene derivatives, with a focus on their potential in anticancer, anti-inflammatory, and antimicrobial applications. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development, providing detailed experimental protocols, quantitative biological data, and insights into the signaling pathways modulated by these compounds.

Synthesis of (-)-α-Himachalene Derivatives

The chemical modification of the parent (-)-α-Himachalene molecule has yielded a variety of derivatives with diverse biological activities. Key synthetic strategies include aromatization, oxidation, and the introduction of various functional groups.

Synthesis of Aryl Himachalene Derivatives

A common approach involves the dehydrogenation of the naturally occurring isomeric mixture of himachalenes (α, β, and γ) to produce aryl himachalene. This can be achieved through catalytic hydrogenation using palladium on carbon (Pd/C) in a solvent mixture like ethyl acetate and methanol.[1] Further modifications, such as the introduction of imine groups, have been shown to enhance antimicrobial activity.[1]

Synthesis of Oxygenated Derivatives: 2-Himachelen-7-ol

The isolation and synthesis of oxygenated derivatives, such as 2-himachelen-7-ol (himachalol), have garnered significant interest due to their potent biological activities. Isolation from natural sources like the hexane extract of Cedrus libani heartwood can be achieved using column chromatography.[2] Hemisynthesis of trans-himachalol can be accomplished from himachalenes through a multi-step process involving the formation of himachalone monohydrochloride, followed by treatment with sodium ethoxide and a Grignard reaction.[3]

Detailed Experimental Protocol: Hemisynthesis of trans-Himachalol[3]

Step 1: Preparation of Himachalone Monohydrochloride

-

In a 100 mL flask, introduce 50 mL of ethanol (EtOH) and 4.28 g (62.1 mmol) of sodium ethoxide (EtONa).

-

Add 1 g (4.14 mmol) of himachalene monohydrochloride.

-

Heat the reaction mixture to 45 °C for 8 hours.

-

At the end of the reaction, evaporate the ethanol.

-

Extract the mixture with ethyl acetate and water.

-

Wash the organic phase with distilled water (2 x 20 mL).

-

Dry the organic phase over magnesium sulfate (MgSO₄) and filter.

-

Evaporate the solvent under reduced pressure.

-

Purify the product by silica gel column chromatography using a hexane and hexane/ethyl acetate (90:10) gradient to obtain a dark red viscous oil.

Step 2: Grignard Reaction to Yield trans-Himachalol

-

Follow standard Grignard reaction procedures using the himachalone monohydrochloride obtained in Step 1.

-

Purify the resulting product using silica gel column chromatography with a hexane/ethyl acetate (95/5) eluent.

-

Characterize the final product by ¹H NMR, ¹³C NMR, 2D NMR (COSY, HSQC), mass spectrometry, and infrared spectroscopy.

Biological Activities and Quantitative Data

(-)-α-Himachalene and its derivatives exhibit a broad spectrum of biological activities. The following sections present quantitative data on their anticancer, anti-inflammatory, and antimicrobial properties.

Anticancer Activity

Several studies have highlighted the cytotoxic effects of himachalene derivatives against various cancer cell lines. 2-Himachelen-7-ol, in particular, has demonstrated potent anticancer activity.[2]

Table 1: Anticancer Activity of 2-Himachelen-7-ol (IC₅₀ in µg/mL) [2]

| Cancer Cell Line | Tissue of Origin | 2-Himachelen-7-ol IC₅₀ | Cisplatin IC₅₀ |

| SF-268 | Brain (Glioblastoma) | 8.1 | Not specified |

| HT-29 | Colon (Adenocarcinoma) | 10.1 | >100 |

| Caco-2 | Colon (Adenocarcinoma) | 9.9 | Not specified |

| Sk-OV-3 | Ovary (Adenocarcinoma) | > 50 | Not specified |

Anti-inflammatory Activity

The anti-inflammatory properties of himachalene derivatives are linked to their ability to modulate key inflammatory pathways. 2-Himachelen-7-ol has been shown to inhibit the expression of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory response.[2]

Table 2: Anti-inflammatory Activity of 2-Himachelen-7-ol

| Assay | Model | Effect | Reference |

| COX-2 Protein Expression | LPS-induced rat monocytes | Dose-dependent inhibition | [2] |

| Formalin-induced paw edema | Rat model | Significant reduction in edema | [2] |

Antimicrobial Activity

Aryl himachalene derivatives have been synthesized and evaluated for their antimicrobial properties, showing notable activity against a range of bacteria and fungi. The introduction of an imine group has been found to significantly enhance antibacterial and antifungal efficacy.[1]

Table 3: Antimicrobial Activity of Aryl Himachalene Derivatives (MIC in µg/mL) [1]

| Compound | Bacillus subtilis | Micrococcus luteus | Staphylococcus aureus | Aspergillus parasiticus | Aspergillus ochraceous | Aspergillus sydowii |

| ar-himachalene (9) | 375 | >3000 | >3000 | >3000 | >3000 | >3000 |

| α-dehydro-ar-himachalene (11) | >3000 | >3000 | >3000 | >3000 | >3000 | >3000 |

| bisdehydro-ar-himachalene (12) | >3000 | 625 | >3000 | >3000 | >3000 | >3000 |

| γ-dehydro-ar-himachalene (14) | 1500 | >3000 | >3000 | >3000 | >3000 | >3000 |

| Benzocycloheptenone (15) | 187.5 | 375 | 750 | 1500 | 1500 | 750 |

| Imine derivative (16a) | 93.7 | 187.5 | 375 | 187.5 | 187.5 | 93.7 |

| Imine derivative (16b) | 46.8 | 93.7 | 187.5 | 46.8 | 93.7 | 46.8 |

| Imine derivative (16c) | 93.7 | 187.5 | 375 | 93.7 | 187.5 | 93.7 |

| Imine derivative (16d) | 187.5 | 375 | 750 | 93.7 | 93.7 | 46.8 |

| Imine derivative (16e) | 46.8 | 93.7 | 187.5 | 23.4 | 46.8 | 23.4 |

Signaling Pathways and Mechanisms of Action

The biological effects of (-)-α-Himachalene derivatives are mediated through their interaction with various cellular signaling pathways. Understanding these mechanisms is crucial for targeted drug design and development.

Anticancer Mechanisms

The anticancer activity of himachalene derivatives is associated with the modulation of key signaling pathways involved in cell proliferation, survival, and apoptosis. In silico studies on pyrrolone-fused benzosuberene derivatives of himachalenes have suggested that the PI3K/AKT/mTOR signaling pathway is a potential target.[4]

Caption: Proposed inhibition of the PI3K/AKT signaling pathway by himachalene derivatives.

Anti-inflammatory Mechanisms

The anti-inflammatory effects of himachalene derivatives are, in part, mediated by the inhibition of COX-2 expression. COX-2 is an inducible enzyme responsible for the production of pro-inflammatory prostaglandins.

Caption: Inhibition of COX-2 expression by 2-himachelen-7-ol in response to inflammatory stimuli.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature to facilitate the replication and further investigation of (-)-α-Himachalene derivatives.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10⁵ cells/mL in their respective growth medium and incubate overnight at 37 °C in a 5% CO₂ humidified incubator.

-

Compound Treatment: Treat the cells with various concentrations of the himachalene derivatives (e.g., 50-1000 µM) for 24-48 hours. Include a vehicle control (e.g., DMSO).[5]

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Anti-inflammatory Activity: COX-2 Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.

Protocol (based on a colorimetric inhibitor screening assay): [6]

-

Reagent Preparation: Prepare the reaction buffer, heme, and COX-2 enzyme solution.

-

Incubation: In a 96-well plate, add the reaction buffer, heme, enzyme, and the himachalene derivative at various concentrations. Incubate at 37 °C for 10-20 minutes.

-

Reaction Initiation: Initiate the reaction by adding arachidonic acid.

-

Reaction Termination: After a short incubation (e.g., 2 minutes) at 37 °C, stop the reaction by adding a saturated stannous chloride solution.

-

Quantification: Quantify the amount of prostaglandin produced (e.g., PGF₂α) using an ELISA kit.

-

Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compound and determine the IC₅₀ value.

Western Blot Analysis of PI3K/Akt Signaling Pathway

Western blotting is used to detect changes in the expression and phosphorylation status of proteins within a specific signaling pathway.

Protocol: [7]

-

Cell Treatment and Lysis: Treat cancer cells with the himachalene derivative for the desired time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate the protein lysates (20-30 µg) on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of PI3K and Akt overnight at 4 °C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities and determine the ratio of phosphorylated to total protein.

Caption: General experimental workflow for the study of (-)-α-himachalene derivatives.

Pharmacokinetics and Structure-Activity Relationships

Pharmacokinetics

The pharmacokinetic properties of sesquiterpenes, including absorption, distribution, metabolism, and excretion (ADME), are critical for their development as therapeutic agents. Studies on sesquiterpene lactones suggest that they are generally permeable in the intestinal epithelium, but their absorption can be influenced by gastrointestinal pH and efflux transporters like P-glycoprotein.[1] Metabolism of sesquiterpenes is often extensive, involving both Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) reactions, with cytochrome P450 enzymes, particularly CYP3A4, playing a significant role.[1] While specific pharmacokinetic data for (-)-α-himachalene and its derivatives are limited, studies on cedarwood oil, which contains himachalenes, indicate that its constituents can be bioaccumulative.[8] Further research is needed to fully characterize the ADME profiles of individual himachalene derivatives.

Structure-Activity Relationships (SAR)

The biological activity of himachalene derivatives is closely linked to their chemical structure.

-

Antimicrobial Activity: The introduction of an imine group at the 5th position of the aryl himachalene scaffold significantly enhances antibacterial and antifungal activity compared to the parent aromatized derivatives.[1]

-

Anticancer Activity: The presence and position of oxygen-containing functional groups, as seen in 2-himachelen-7-ol, appear to be important for cytotoxicity against cancer cells.[2]

-

General Trends for Sesquiterpenes: For sesquiterpenes in general, the presence of α,β-unsaturated carbonyl moieties is often a key structural feature for biological activity, as they can act as Michael acceptors and interact with biological nucleophiles.[1]

Conclusion

(-)-α-Himachalene and its derivatives represent a promising class of natural product-based compounds with significant potential for the development of new drugs. Their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial effects, are supported by growing preclinical evidence. This technical guide provides a foundational resource for researchers in this field, offering detailed information on synthesis, quantitative biological data, and mechanistic insights. Future research should focus on expanding the library of himachalene derivatives, conducting more comprehensive structure-activity relationship studies, and undertaking detailed pharmacokinetic and in vivo efficacy studies to translate the therapeutic potential of these compounds into clinical applications.

References

- 1. Buy alpha-Himachalene [smolecule.com]

- 2. In Vitro and In Vivo Evaluation of the Anticancer and Anti-inflammatory Activities of 2-Himachelen-7-ol isolated from Cedrus Libani - PMC [pmc.ncbi.nlm.nih.gov]

- 3. From himachalenes to trans-himachalol: unveiling bioactivity through hemisynthesis and molecular docking analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. (-)-alpha-Himachalene | C15H24 | CID 11830551 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]

- 7. benchchem.com [benchchem.com]

- 8. cefic-lri.org [cefic-lri.org]

A Technical Guide to the Occurrence of (-)-α-Himachalene in Essential Oils

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the natural occurrence of the sesquiterpene (-)-α-Himachalene in various plant-derived essential oils. It includes quantitative data, detailed experimental protocols for extraction and analysis, and visual representations of experimental workflows and associated biological pathways.

Introduction to (-)-α-Himachalene

(-)-α-Himachalene is a bicyclic sesquiterpene hydrocarbon with the molecular formula C₁₅H₂₄.[1] It is a significant constituent of the essential oils of several aromatic plants, most notably from the Cedrus genus (cedarwood).[1] This compound, along with its isomers β-himachalene and γ-himachalene, contributes to the characteristic aroma of these oils and is a subject of growing research interest due to its potential biological activities.[2][3] Studies have indicated that α-himachalene and its derivatives possess antimicrobial, anti-inflammatory, and antispasmodic properties, making it a valuable molecule for pharmacological and chemical studies.[1][2][4]

Quantitative Occurrence of (-)-α-Himachalene in Essential Oils

The concentration of (-)-α-Himachalene varies significantly depending on the plant species, geographical origin, part of the plant used for extraction, and the distillation method. The most prominent sources are various species of cedar. The following table summarizes the quantitative data reported in the literature.

| Plant Species | Common Name | Plant Part | Percentage of α-Himachalene in Essential Oil (%) | Reference(s) |

| Cedrus atlantica | Atlas Cedar | Wood | 7.4 - 19.37 | [2][5] |

| Cedrus atlantica | Atlas Cedar | Wood | 15.63 | [6] |

| Cedrus atlantica | Atlas Cedar | Wood | 14.43 | [7][8] |

| Cedrus atlantica | Atlas Cedar | Wood | 14.21 | [9] |

| Cedrus deodara | Himalayan Cedar | Sawdust | 30.83 | [1][10] |

| Cedrus libani | Lebanon Cedar | Wood | 10.5 - 14.2 | [2] |

| Pinus roxburghii | Chir Pine | Bark | 6.82 | [1] |

| Laggera alata | - | - | Not specified, but present | [11][12][13] |

| Origanum vulgare | Common Oregano | - | 0.92 | [14] |

| Pimpinella anisum | Anise Seed | Seed | 0.20 | [2] |

Experimental Protocols

The extraction and analysis of essential oils to quantify (-)-α-Himachalene typically involve hydrodistillation or steam distillation followed by gas chromatography-mass spectrometry (GC-MS).

Essential Oil Extraction: Steam Distillation

Steam distillation is a common method for extracting essential oils from plant materials like wood, bark, or leaves.

-

Preparation of Plant Material : The plant material (e.g., cedarwood sawdust) is loaded into a still.[10] The material should be of an appropriate size to allow for efficient steam penetration.

-

Steam Generation : Steam is generated in a separate chamber and introduced into the bottom of the still.

-

Volatilization : The hot steam passes through the plant material, causing the volatile aromatic compounds, including α-himachalene, to vaporize.

-

Condensation : The mixture of steam and volatile compounds is then passed into a condenser. Cold water circulating around the condenser tube cools the vapor, causing it to condense back into a liquid.

-

Separation : The liquid mixture flows into a separator (such as a Florentine flask). Because essential oils are generally immiscible with water, they form a distinct layer on top of the water (hydrosol). The essential oil can then be physically separated.

-

Drying and Storage : The collected essential oil is dried over anhydrous sodium sulfate to remove any residual water and stored in a sealed, dark glass vial at low temperatures (e.g., 4°C) until analysis.[14]

Chemical Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the standard analytical technique for separating and identifying the individual components of a complex mixture like an essential oil.[8][14]

-

Sample Preparation : A small volume of the essential oil (e.g., 1 µL) is diluted in a suitable solvent like methanol or hexane (e.g., in 1 mL).[15]

-

Injection : A small volume of the diluted sample (typically 1 µL) is injected into the GC system. The high temperature of the injection port vaporizes the sample.[15]

-

Separation (Gas Chromatography) :

-

Carrier Gas : An inert carrier gas, typically helium or hydrogen, flows continuously through the system.[15][16]

-

Column : The vaporized sample is carried onto a long, thin capillary column (e.g., 30 m x 0.25 mm) coated with a stationary phase (e.g., HP-5MS, a nonpolar column).[15]

-

Temperature Program : The column is housed in an oven that is heated according to a specific temperature program (e.g., starting at 60°C and increasing by 3°C/minute up to 240°C).[15] Components of the oil travel through the column at different rates based on their volatility and interaction with the stationary phase, thus achieving separation.

-

-

Detection and Identification (Mass Spectrometry) :

-

Ionization : As the separated components elute from the column, they enter the mass spectrometer, where they are bombarded with electrons (Electron Ionization - EI), causing them to fragment into charged ions.

-

Mass Analysis : The fragments are sorted based on their mass-to-charge ratio.

-

Detection : A detector records the abundance of each fragment, generating a mass spectrum for each component.

-

-

Data Analysis : The resulting mass spectrum of each component is compared to spectral libraries (e.g., NIST, FFNSC) to confirm its identity.[17] The retention time (the time it takes for a compound to travel through the column) is also used for identification. The relative percentage of each component is calculated based on the peak area in the total ion chromatogram (TIC).[17]

References

- 1. alpha-Himachalene|Research Grade [benchchem.com]

- 2. Buy alpha-Himachalene [smolecule.com]

- 3. researchgate.net [researchgate.net]

- 4. Focus on alpha-himachalene, a molecule for aromatherapy [landema.com]

- 5. revues.imist.ma [revues.imist.ma]

- 6. Chemical Composition, Antioxidant and Antibacterial Activities and Acute Toxicity of Cedrus atlantica, Chenopodium ambrosioides and Eucalyptus camaldulensis Essential Oils - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antioxidant, Volatile Compounds; Antimicrobial, Anti-Inflammatory, and Dermatoprotective Properties of Cedrus atlantica (Endl.) Manetti Ex Carriere Essential Oil: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. naturesgift.com [naturesgift.com]

- 10. cabidigitallibrary.org [cabidigitallibrary.org]

- 11. Chemical composition, and antibacterial and antioxidant activities of essential oils from Laggera tomentosa Sch. Bip. ex Oliv. et Hiern (Asteraceae) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Composition of the Essential Oil of Laggera alata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Composition of the Essential Oil of Laggera alata. | Semantic Scholar [semanticscholar.org]

- 14. allresearchjournal.com [allresearchjournal.com]

- 15. scitepress.org [scitepress.org]

- 16. agilent.com [agilent.com]

- 17. researchgate.net [researchgate.net]

The Pharmacological Potential of (-)-α-Himachalene: A Technical Review

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(-)-α-Himachalene, a bicyclic sesquiterpene hydrocarbon, is a prominent constituent of the essential oils of various aromatic plants, most notably the Himalayan cedar (Cedrus deodara) and the Atlas cedar (Cedrus atlantica)[1]. This natural compound has garnered significant interest in the scientific community for its diverse pharmacological activities, which include antimicrobial, anti-inflammatory, and potential anticancer properties. This technical guide provides a comprehensive overview of the current state of research on the pharmacological potential of (-)-α-himachalene, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Antimicrobial Activity

(-)-α-Himachalene has demonstrated a notable spectrum of antimicrobial effects, with more pronounced activity often observed against Gram-positive bacteria[1]. While much of the research has been conducted on essential oils rich in himachalene isomers, studies on derivatives and the compound itself highlight its potential as an antimicrobial agent.

Quantitative Antimicrobial Data

The minimum inhibitory concentration (MIC) is a key quantitative measure of an antimicrobial agent's efficacy. While specific MIC values for pure (-)-α-himachalene are not extensively documented in publicly available literature, studies on related compounds and essential oils provide valuable insights. For instance, a study on aryl derivatives of himachalenes from Cedrus deodara essential oil indicated potential antimicrobial activity against some Gram-positive bacteria[1]. Notably, non-aromatic α-himachalene has been reported to be more active than its aromatized derivatives against both bacterial and fungal cultures[2]. One study reported MIC values for himachalene derivatives against a panel of microorganisms, as summarized in the table below. It is important to note that these values are for derivatives and not the pure (-)-α-himachalene.

| Microorganism | Compound/Extract | MIC (µg/mL) | Reference |

| Staphylococcus aureus | Aryl himachalene derivatives (16a-16e) | 46.8 - 750 | [2] |

| Bacillus subtilis | Aryl himachalene derivatives (16a-16e) | 46.8 - 750 | [2] |

| Micrococcus luteus | Aryl himachalene derivatives (16a-16e) | 46.8 - 750 | [2] |

| Aspergillus sydowii | Himachalene derivatives | 23.4 - 187.5 | [3] |

| Aspergillus parasiticus | Himachalene derivatives | 23.4 - 187.5 | [3] |

| Aspergillus ochraceous | Himachalene derivatives | 23.4 - 187.5 | [3] |

Essential oils rich in α-himachalene have also shown significant antimicrobial action. For example, the essential oil of Cedrus atlantica, containing α-himachalene, exhibited potent bactericidal properties with minimum inhibitory concentration (MIC) values ranging from 0.0625% to 0.25% for bacteria[1].

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Objective: To determine the lowest concentration of (-)-α-himachalene that inhibits the visible growth of a microorganism.

Materials:

-

(-)-α-Himachalene

-

Sterile 96-well microtiter plates

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Microbial inoculum standardized to 0.5 McFarland turbidity

-

Solvent for (-)-α-himachalene (e.g., DMSO)

-

Positive control (standard antibiotic/antifungal)

-

Negative control (broth medium with solvent)

-

Microplate reader

Procedure:

-

Preparation of (-)-α-Himachalene dilutions: Prepare a stock solution of (-)-α-himachalene in a suitable solvent. Perform serial two-fold dilutions in the appropriate broth medium in the wells of a 96-well plate to achieve a range of final concentrations.

-

Inoculum preparation: Prepare a suspension of the test microorganism in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate containing the different concentrations of (-)-α-himachalene, as well as to the positive and negative control wells.

-

Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).

-

Determination of MIC: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of (-)-α-himachalene at which there is no visible growth of the microorganism. The results can also be read using a microplate reader.

Figure 1: Experimental workflow for the Broth Microdilution Method.

Anti-inflammatory Activity

The anti-inflammatory properties of (-)-α-himachalene are an emerging area of interest. While direct quantitative data for the pure compound is limited, studies on essential oils containing α-himachalene and related sesquiterpenes suggest a potential mechanism involving the modulation of key inflammatory pathways.

Quantitative Anti-inflammatory Data

Currently, there is a lack of specific IC50 values for the inhibition of inflammatory mediators like nitric oxide (NO) by pure (-)-α-himachalene in the public domain. However, the essential oil of Cedrus atlantica, which contains a significant amount of α-himachalene, has been shown to possess anti-inflammatory properties[4]. Further research is needed to isolate and quantify the direct anti-inflammatory effects of (-)-α-himachalene.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay in Macrophages

This protocol describes a common in vitro method to assess the anti-inflammatory potential of a compound by measuring its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Objective: To determine the effect of (-)-α-himachalene on NO production in RAW 264.7 macrophage cells.

Materials:

-

(-)-α-Himachalene

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

Lipopolysaccharide (LPS)

-

Griess Reagent (for nitrite determination)

-

MTT or other cell viability assay reagents

-

96-well cell culture plates

Procedure:

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and antibiotics in a humidified incubator at 37°C with 5% CO₂.

-

Cell Seeding: Seed the cells into 96-well plates at an appropriate density and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of (-)-α-himachalene for a specified period (e.g., 1-2 hours).

-

Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production. Include control wells with cells only, cells with LPS only, and cells with the vehicle control.

-

Incubation: Incubate the plates for 24 hours.

-

Nitrite Measurement: After incubation, collect the cell culture supernatant. Determine the nitrite concentration in the supernatant using the Griess reagent, which is an indicator of NO production. Measure the absorbance at the appropriate wavelength (e.g., 540 nm).

-

Cell Viability Assay: Perform an MTT assay on the remaining cells to assess the cytotoxicity of (-)-α-himachalene at the tested concentrations. This is crucial to ensure that the observed reduction in NO is not due to cell death.

-

Data Analysis: Calculate the percentage of NO inhibition for each concentration of (-)-α-himachalene compared to the LPS-stimulated control. If a dose-response is observed, the IC50 value can be calculated.

Figure 2: Experimental workflow for the Nitric Oxide Inhibition Assay.

Anticancer Activity

The potential of (-)-α-himachalene as an anticancer agent is an area of active investigation. While direct evidence for the pure compound is still emerging, studies on related himachalene derivatives have shown promising cytotoxic activity against various human cancer cell lines.

Quantitative Anticancer Data

There is a significant lack of publicly available, peer-reviewed data presenting the IC50 values of pure (-)-α-himachalene against cancer cell lines. However, research on derivatives of himachalene has demonstrated potent cytotoxic effects. For instance, 2-himachelen-7-ol, a derivative, has shown cytotoxic activity against brain (SF-268) and colon (HT-29, Caco-2) cancer cell lines[5]. The essential oil of Cedrus deodara bark, which contains a complex mixture of compounds, has also exhibited in vitro cytotoxic activity against colon cancer cell lines HCT-116 and SW-620, with IC50 values of 11.88 µg/mL and 14.63 µg/mL, respectively[6]. It is important to emphasize that these values are not for pure (-)-α-himachalene.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation to determine the cytotoxic potential of a compound.

Objective: To evaluate the cytotoxic effect of (-)-α-himachalene on cancer cell lines.

Materials:

-

(-)-α-Himachalene

-

Cancer cell lines (e.g., MCF-7, A549, HepG2)

-

Appropriate cell culture medium and supplements

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in 96-well plates at a predetermined optimal density and allow them to attach and grow for 24 hours.

-

Treatment: Treat the cells with various concentrations of (-)-α-himachalene. Include a vehicle control and a positive control (a known cytotoxic drug).

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the concentration of (-)-α-himachalene to determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Figure 3: Experimental workflow for the MTT Cytotoxicity Assay.

Signaling Pathways

The precise molecular mechanisms and signaling pathways through which (-)-α-himachalene exerts its pharmacological effects are not yet fully elucidated. However, research on related compounds and essential oils suggests the potential involvement of key inflammatory and cell survival pathways, such as the Nuclear Factor-kappa B (NF-κB) and the Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathways.

Potential Involvement of the NF-κB Pathway

The NF-κB signaling pathway is a crucial regulator of inflammation and cell survival. The essential oil from the bark of Cedrus deodara has been shown to induce apoptosis in human colon cancer cells by inhibiting the NF-κB pathway[6]. Given that (-)-α-himachalene is a major component of this oil, it is plausible that it contributes to this inhibitory effect. The canonical NF-κB pathway involves the activation of the IKK complex, which leads to the phosphorylation and subsequent degradation of IκBα. This allows the p65/p50 heterodimer to translocate to the nucleus and activate the transcription of pro-inflammatory and pro-survival genes.

Figure 4: Potential inhibition of the NF-κB signaling pathway by (-)-α-Himachalene.

Potential Involvement of the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Dysregulation of this pathway is a hallmark of many cancers. An in silico study suggested that pyrrolone-fused benzosuberene (PBS) compounds, semi-synthesized from himachalenes, could potentially target the α-isoform of PI3K, a key modulator of the PI3K/AKT/mTOR signaling pathway[3]. This suggests that himachalene-type sesquiterpenoids may have the potential to modulate this pathway. The pathway is initiated by the activation of receptor tyrosine kinases (RTKs), leading to the activation of PI3K, which then phosphorylates PIP2 to PIP3. PIP3 recruits and activates Akt, which in turn activates mTOR, a central regulator of cell growth and proliferation.

Figure 5: Potential modulation of the PI3K/Akt/mTOR signaling pathway by (-)-α-Himachalene.

Conclusion and Future Directions

(-)-α-Himachalene presents a promising scaffold for the development of new therapeutic agents, particularly in the areas of antimicrobial and anti-inflammatory drug discovery. The existing data, although largely derived from studies on essential oils and derivatives, strongly suggests that the pure compound possesses significant biological activity. However, to fully realize its pharmacological potential, further research is imperative.

Future studies should focus on:

-

Isolation and purification of (-)-α-himachalene to enable rigorous testing of the pure compound.

-

Comprehensive in vitro screening to determine the specific MIC values against a broad panel of clinically relevant bacteria and fungi.

-

Quantitative in vitro anti-inflammatory studies to determine the IC50 values for the inhibition of key inflammatory mediators and to elucidate the precise mechanisms of action.

-

In-depth in vitro cytotoxicity screening against a diverse range of cancer cell lines to identify potential anticancer activity and determine IC50 values.

-

Mechanistic studies to confirm the direct effects of (-)-α-himachalene on signaling pathways such as NF-κB and PI3K/Akt/mTOR using techniques like Western blotting and reporter gene assays.

-

In vivo studies in appropriate animal models to validate the in vitro findings and to assess the safety and efficacy of (-)-α-himachalene.

By addressing these research gaps, the scientific community can unlock the full therapeutic potential of this abundant and promising natural product.

References

- 1. alpha-Himachalene|Research Grade [benchchem.com]

- 2. Synthesis of novel antimicrobial aryl himachalene derivatives from naturally occurring himachalenes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Antioxidant, Volatile Compounds; Antimicrobial, Anti-Inflammatory, and Dermatoprotective Properties of Cedrus atlantica (Endl.) Manetti Ex Carriere Essential Oil: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In Vitro and In Vivo Evaluation of the Anticancer and Anti-inflammatory Activities of 2-Himachelen-7-ol isolated from Cedrus Libani - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Preliminary Studies on the Biological Activity of (-)-α-Himachalene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-α-Himachalene is a naturally occurring bicyclic sesquiterpene hydrocarbon with the chemical formula C₁₅H₂₄. It is a major constituent of the essential oils of various cedar species, such as Cedrus atlantica and Cedrus deodara. Preliminary research has indicated a range of biological activities for α-himachalene and its derivatives, positioning it as a molecule of interest for further pharmacological investigation. This document provides a technical overview of the preliminary studies on the biological activities of (-)-α-himachalene, with a focus on its antimicrobial, anti-inflammatory, antioxidant, and cytotoxic properties.

Antimicrobial Activity

While studies on pure (-)-α-himachalene are limited, research on essential oils containing this sesquiterpene and its derivatives has demonstrated notable antimicrobial effects, particularly against Gram-positive bacteria and certain fungi.[1][2]

Quantitative Data

The following table summarizes the minimum inhibitory concentration (MIC) values reported for derivatives of himachalene and essential oils containing α-himachalene against various microbial strains. It is important to note that this data often pertains to derivatives or complex mixtures.

| Compound/Essential Oil | Microbial Strain | MIC (μg/mL) | Reference |

| ar-himachalene | Bacillus subtilis | 375 | [3] |

| bis-dehydro-ar-himachalene | Micrococcus luteus | 625 | [3] |

| γ-dehydro-ar-himachalene | Bacillus subtilis | 1500 | [3] |

| Himachalol & derivatives | Aspergillus fumigatus | 23.4-187.5 | [1] |

Note: The aromatized derivatives of himachalene showed no significant activity against Gram-negative bacteria like E. coli and P. aeruginosa at concentrations up to 3000 µg/mL.[3]

Experimental Protocol: Broth Microdilution Method for MIC Determination

This protocol outlines the general procedure for determining the Minimum Inhibitory Concentration (MIC) of a compound against bacterial and fungal strains.[3]

1. Preparation of Microbial Inoculum:

- Bacterial and fungal strains are cultured on appropriate agar plates for 24-48 hours.

- A few colonies are transferred to a sterile saline solution (0.85% NaCl).

- The turbidity of the suspension is adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for yeast.

- The inoculum is then diluted in the appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.

2. Preparation of Test Compound:

- The test compound, (-)-α-himachalene, is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.

- Serial two-fold dilutions of the stock solution are prepared in the broth medium in a 96-well microtiter plate.

3. Incubation:

- An equal volume of the prepared microbial inoculum is added to each well containing the serially diluted test compound.

- Positive control wells (broth with inoculum, no compound) and negative control wells (broth only) are included.